molecular formula C14H16N2O2 B2948037 N-(1-Benzyl-2-oxopyrrolidin-3-yl)prop-2-enamide CAS No. 2174410-84-3

N-(1-Benzyl-2-oxopyrrolidin-3-yl)prop-2-enamide

Cat. No.: B2948037
CAS No.: 2174410-84-3
M. Wt: 244.294
InChI Key: GPYZGFZAMMRICQ-UHFFFAOYSA-N
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Description

N-(1-Benzyl-2-oxopyrrolidin-3-yl)prop-2-enamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-2-oxopyrrolidin-3-yl)prop-2-enamide typically involves the reaction of a benzyl-substituted pyrrolidinone with an appropriate acrylamide derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-2-oxopyrrolidin-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation.

Major Products Formed

The major products formed from these reactions will vary based on the type of reaction and the specific reagents used. For example, oxidation may yield different oxidized derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

N-(1-Benzyl-2-oxopyrrolidin-3-yl)prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-2-oxopyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism will depend on the specific application and the biological context in which the compound is used. For example, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Benzyl-2-oxopyrrolidin-3-yl)prop-2-enamide include other pyrrolidine derivatives such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a benzyl group and an acrylamide moiety. This combination of structural features may confer unique biological activities and chemical reactivity compared to other pyrrolidine derivatives.

Properties

IUPAC Name

N-(1-benzyl-2-oxopyrrolidin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-13(17)15-12-8-9-16(14(12)18)10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYZGFZAMMRICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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